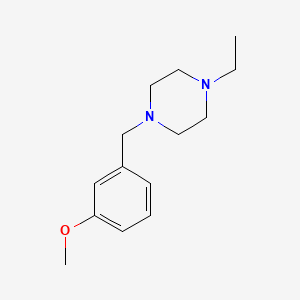![molecular formula C17H15FN2O5 B5689342 dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a terephthalate derivative and is also known as Fmoc-protected terephthalic acid. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate in lab experiments include its high purity, stability, and ease of handling. Moreover, the compound can be easily synthesized using simple and cost-effective methods.
The limitations of using dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate in lab experiments include its limited solubility in aqueous solutions, which can affect its interactions with biomolecules. Moreover, the compound has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.
Future Directions
There are several future directions for the research on dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate. One possible direction is to study its interactions with specific proteins and biomolecules to gain a better understanding of its mechanism of action. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. Moreover, the use of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate as a fluorescent probe can be further explored by developing new derivatives with higher fluorescence intensity and improved solubility.
Synthesis Methods
The synthesis of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate involves the reaction between terephthalic acid and 4-fluoroaniline. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction results in the formation of the intermediate product, which is then treated with Fmoc-Cl to obtain the final product.
Scientific Research Applications
Dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of various peptides and proteins. The compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. Moreover, it has been used as a model compound for studying the interactions between proteins and ligands.
properties
IUPAC Name |
dimethyl 2-[(4-fluorophenyl)carbamoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15(21)10-3-8-13(16(22)25-2)14(9-10)20-17(23)19-12-6-4-11(18)5-7-12/h3-9H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOUXZVYJEWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4-fluorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)

![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)
![rel-(4aS,8aS)-2-{[(2-methylbenzyl)thio]acetyl}octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5689302.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)
![N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)


![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

